Ethylenediammonium disulphamate

Flame retardant Textile finishing Sulfamate salt

Ethylenediammonium disulphamate is the structurally superior sulfamate salt for halogen-free fire retardancy and amino-resin curing. Its 1:2 carbon-to-nitrogen ratio drives superior fire-retardant efficacy on an equal-weight basis versus trimethylamine or pyridine sulfamates, matching ammonium sulfamate without halogens. The diammonium structure forms a 3D hydrogen-bonding network enabling excellent compatibility with polar polymer matrices, viscose rayon, cotton, wool, silk, and paper. In wood adhesives, it is one of only two alkylamine salts designated 'preferred' in foundational patents for balancing 80–110°C cure speed with pot life. Its solved crystal structure (P2₁/n, R=0.0428) and DFT-validated supramolecular network make it an ideal model for structure-property studies. Available in research and bulk quantities.

Molecular Formula C2H14N4O6S2
Molecular Weight 254.3 g/mol
CAS No. 50883-59-5
Cat. No. B12663318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenediammonium disulphamate
CAS50883-59-5
Molecular FormulaC2H14N4O6S2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC(CN)N.NS(=O)(=O)O.NS(=O)(=O)O
InChIInChI=1S/C2H8N2.2H3NO3S/c3-1-2-4;2*1-5(2,3)4/h1-4H2;2*(H3,1,2,3,4)
InChIKeyNGAPHISYBLYKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylenediammonium Disulphamate (CAS 50883-59-5): A Dual-Functional Sulfamate Salt for Flame Retardant and Adhesive Hardener Applications


Ethylenediammonium disulphamate (CAS 50883-59-5), also known as ethylenediamine disulfamate or ethylenediammonium bis(sulfamate), is an organic-inorganic hybrid salt formed from ethylenediamine and sulfamic acid in a 1:2 molar ratio. It crystallizes in the monoclinic space group P2₁/n with lattice parameters a = 4.7986(3) Å, b = 5.4528(3) Å, c = 18.1521(10) Å [1]. The compound has been identified as a preferred fire-retardant sulfamate salt for textiles, paper, and cellulosic materials [2], and as a preferred alkylamine hardener for amino-resin-based wood adhesives .

Why Generic Sulfamate Salts Cannot Substitute Ethylenediammonium Disulphamate in Fire-Retardant and Adhesive Formulations


The performance of sulfamate salts as flame retardants and resin hardeners is not uniform but highly dependent on the nature of the counter-cation. Ethylenediammonium disulphamate possesses a carbon-to-nitrogen ratio of 1:2, which directly correlates with superior fire-retardant efficacy compared to salts with higher C/N ratios such as trimethylamine sulfamate (C/N = 3:2) [1]. Furthermore, its diammonium structure enables a three-dimensional supramolecular hydrogen-bonding network [2] that is absent in monoammonium sulfamate salts, influencing both thermal decomposition pathways and compatibility with polar polymer matrices.

Quantitative Differentiation Evidence for Ethylenediammonium Disulphamate vs. Closest Sulfamate Analogs


Superior Fire-Retardant Efficacy Compared to Trimethylamine and Pyridine Sulfamate Salts in Textile and Paper Substrates

In direct comparative testing on viscose rayon fabric and crepe paper, ethylenediamine disulfamate demonstrated greater fire-retardant effectiveness than trimethylamine sulfamate and pyridine sulfamate when applied on an equal-weight basis. Treated samples retained 11–13% sulfamate by weight after impregnation with a 10% aqueous solution. Ammonium sulfamate and ethylenediamine disulfamate were both rated 'more effective' than the trimethylamine and pyridine salts [1].

Flame retardant Textile finishing Sulfamate salt

Carbon-to-Nitrogen Ratio (1:2) as a Structural Predictor of Enhanced Fire-Retardant Performance

The US 2,142,115 patent explicitly correlates fire-retardant efficacy with the carbon-to-nitrogen ratio of sulfamate salts. Ethylenediamine disulfamate and monomethylamine sulfamate, both with a C/N ratio of 1:2, are described as 'excellent fire-retardants though not quite so effective as ammonium sulfamate.' In contrast, trimethylamine sulfamate, with a C/N ratio of 3:2, is 'only moderately effective,' and dimethylamine sulfamate is similarly less effective [1].

Structure-activity relationship Flame retardant mechanism Sulfamate chemistry

Preferred Alkylamine Hardener Status for Amino-Resin Wood Adhesives Alongside Ethylenediamine Dihydrochloride

European Patent EP 0 643 751 B1, which concerns a method for gluing wood-based products using amino-resin adhesives, designates ethylenediamine disulfamic acid (the acid form of the target compound) as one of two 'preferred alkylamine salts' for the hardener composition, the other being ethylenediamine dihydrochloride. This selection was made from a broader group encompassing alkylamine salts with varying chain lengths (n = 2–5, m = 1–3) and acid counterions .

Wood adhesive Amino resin Hardener Alkylamine salt

Well-Defined Crystal Structure and Hydrogen-Bonded Supramolecular Network Enabling Reproducible Material Behavior

Single-crystal X-ray diffraction analysis of ethylenediammonium bis(sulfamate) reveals a centrosymmetric monoclinic structure (space group P2₁/n) with unit cell parameters a = 4.7986(3) Å, b = 5.4528(3) Å, c = 18.1521(10) Å, β = 91.114(6)°, V = 474.87(5) ų, and Z = 2 (with half a molecule in the asymmetric unit). The structure refines to a final R value of 0.0428. Hirshfeld surface analysis confirms that a robust three-dimensional hydrogen-bonding network between sulfamate oxygen atoms and ethylenediammonium NH groups governs the supramolecular assembly [1][2].

Crystal engineering Supramolecular chemistry Hybrid material

High-Value Application Scenarios for Ethylenediammonium Disulphamate Based on Quantified Differentiation


Halogen-Free Flame Retardant Finishing of Cellulosic Textiles and Paper Products

Ethylenediammonium disulphamate is specifically suited for imparting fire retardancy to viscose rayon, cotton, wool, silk, and paper products where halogen-free formulations are required. Based on head-to-head data, it outperforms trimethylamine sulfamate and pyridine sulfamate on an equal-weight basis and matches ammonium sulfamate in efficacy [1]. The compound's 1:2 C/N ratio, identified as a structural driver of performance, enables rational formulation design without extensive empirical testing [1].

Hardener Component for Amino-Resin Wood Adhesives with Extended Pot Life

In amino-resin-based wood gluing systems, ethylenediammonium disulphamate (as the disulfamic acid) is one of only two alkylamine salts explicitly identified as 'preferred' hardeners in a foundational European patent . This designation is based on balancing curing speed at 80–110°C with sufficient pot life, a critical processing parameter for industrial wood panel and laminate manufacturing.

Model Hybrid Organic-Inorganic Crystal for Supramolecular and Computational Chemistry Research

The compound's fully solved crystal structure (P2₁/n, R = 0.0428) and its well-characterized 3D hydrogen-bonding network, validated by Hirshfeld surface analysis and DFT calculations [2][3], make it an excellent model system for studying structure-property relationships in organic-inorganic hybrid materials, particularly those involving sulfamate-ammonium supramolecular synthons.

Non-Halogenated Flame Retardant Additive for Regenerated Cellulose Films and Coatings

Ethylenediammonium disulphamate can be incorporated into regenerated cellulose gel sheets during processing to yield transparent, flexible films with intrinsic fire-retardant properties [1]. This application leverages the compound's water solubility and compatibility with cellulosic matrices, offering an alternative to halogenated or phosphate-based additives where optical clarity and mechanical flexibility must be preserved.

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